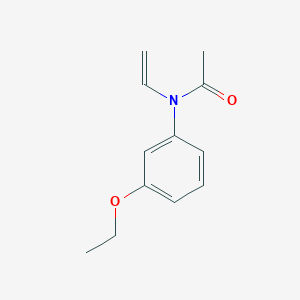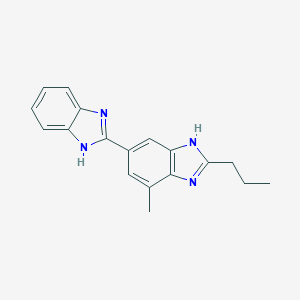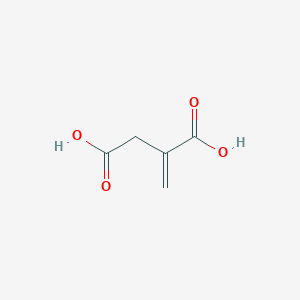![molecular formula C24H22O5 B127527 3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde CAS No. 235106-84-0](/img/structure/B127527.png)
3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FMME and is a derivative of benzaldehyde.
Wirkmechanismus
The mechanism of action of FMME is not fully understood. However, studies have suggested that FMME may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMME may also work by inducing apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
FMME has been found to have a low toxicity profile and does not cause any significant biochemical or physiological effects in animals. However, more research is needed to fully understand the long-term effects of FMME on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMME is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. However, the synthesis of FMME can be challenging and requires specialized equipment and expertise. Additionally, the cost of FMME may be prohibitive for some research labs.
Zukünftige Richtungen
There are several future directions for the research on FMME. One area of interest is the development of new cancer treatments using FMME. Researchers are also exploring the potential of FMME as a new class of antibiotics. In addition, more research is needed to fully understand the mechanism of action of FMME and its long-term effects on the human body.
Conclusion:
FMME is a chemical compound that has shown potential in various scientific research applications, including cancer research and the development of new antibiotics. While the synthesis of FMME can be challenging, its low toxicity profile makes it a safe compound to work with in laboratory experiments. Further research is needed to fully understand the mechanism of action of FMME and its potential applications in various fields.
Synthesemethoden
FMME can be synthesized using the Pechmann condensation reaction. In this reaction, 2-methoxyphenol and 4-methoxybenzaldehyde are mixed with a catalyst and heated under reflux. The reaction produces FMME as a yellow solid with a melting point of 146-148°C.
Wissenschaftliche Forschungsanwendungen
FMME has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that FMME has anti-cancer properties and can inhibit the growth of cancer cells. FMME has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
235106-84-0 |
|---|---|
Produktname |
3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde |
Molekularformel |
C24H22O5 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
3-[(5-formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H22O5/c1-27-19-8-6-18(7-9-19)24(20-12-16(14-25)4-10-22(20)28-2)21-13-17(15-26)5-11-23(21)29-3/h4-15,24H,1-3H3 |
InChI-Schlüssel |
SCRMCRPZPBZVMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



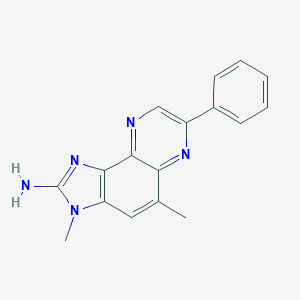
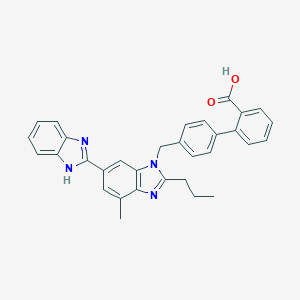
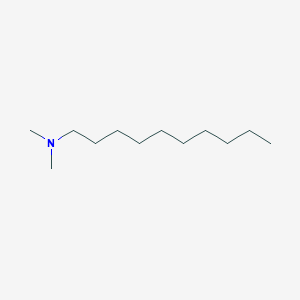
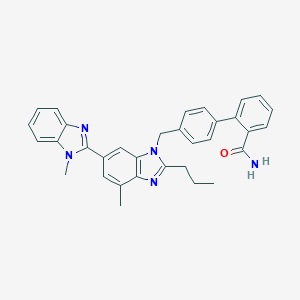
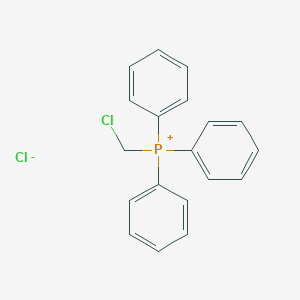
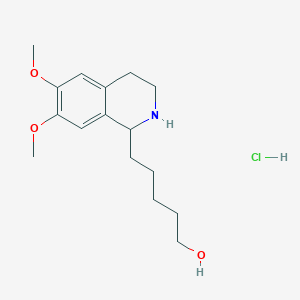
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

